Lugrandoside
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Overview
Description
Lugrandoside is a novel phenylpropanoid glycoside with a variety of biological properties. It is isolated from the culinary leaves of Digitalis lutea L. and Digitalis grandiflora Miller . This compound has garnered attention due to its potential therapeutic effects, particularly in the treatment of acute respiratory distress syndrome (ARDS) and other inflammatory conditions .
Preparation Methods
Chemical Reactions Analysis
Lugrandoside undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Lugrandoside has been extensively studied for its potential therapeutic applications. In the field of medicine, it has shown promise in treating acute respiratory distress syndrome by attenuating inflammation and apoptosis in mice . Additionally, this compound has been investigated for its antimicrobial, antitumor, and immune-regulatory properties . In chemistry, it serves as a valuable compound for studying phenylpropanoid glycosides and their biological activities .
Mechanism of Action
The mechanism of action of lugrandoside involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activation of nuclear factor-κB pathways, which play a crucial role in the inflammatory response . Additionally, this compound decreases the apoptosis of alveolar macrophages, thereby improving lung injury in mice with lipopolysaccharide-induced acute respiratory distress syndrome . The compound’s anti-inflammatory and anti-apoptotic effects are mediated through its modulation of cytokine expression and cellular signaling pathways .
Comparison with Similar Compounds
Lugrandoside is similar to other phenylethanoid glycosides such as ferruginoside A and B, which are also isolated from Digitalis species . this compound is unique in its specific biological activities and therapeutic potential. While ferruginosides also possess antimicrobial and anti-inflammatory properties, this compound has shown a broader range of biological effects, including antitumor and immune-regulatory activities . Other similar compounds include purpureasides A, B, and C, which are also phenylpropanoid glycosides with various biological properties .
Properties
Molecular Formula |
C29H36O16 |
---|---|
Molecular Weight |
640.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H36O16/c30-11-19-22(36)23(37)25(39)29(43-19)42-12-20-27(45-21(35)6-3-13-1-4-15(31)17(33)9-13)24(38)26(40)28(44-20)41-8-7-14-2-5-16(32)18(34)10-14/h1-6,9-10,19-20,22-34,36-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23+,24-,25-,26-,27-,28-,29-/m1/s1 |
InChI Key |
YKBRODKARMTLPL-NTBOYMNJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O |
Origin of Product |
United States |
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